Sodium 8-fluoroquinoline-5-sulfinate
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Overview
Description
Sodium 8-fluoroquinoline-5-sulfinate is a chemical compound with the molecular formula C₉H₅FNNaO₂S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-fluoroquinoline-5-sulfinate typically involves the introduction of fluorine and sulfonate groups into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom onto the quinoline ring, followed by sulfonation. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-fluoroquinoline-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Sodium 8-fluoroquinoline-5-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and fluorinated quinolines.
Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antiviral properties.
Medicine: Fluorinated quinolines are explored for their potential as antimalarial, antineoplastic, and enzyme inhibitory agents.
Industry: The compound is used in the production of liquid crystals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 8-fluoroquinoline-5-sulfinate involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or disruption of DNA synthesis. This mechanism is particularly relevant in its antibacterial and antineoplastic activities .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the sulfonate group.
8-Fluoroquinoline: Similar in structure but lacks the sulfonate group.
Sodium 5-fluoroquinoline-8-sulfinate: An isomer with the sulfonate group at a different position.
Uniqueness
Sodium 8-fluoroquinoline-5-sulfinate is unique due to the specific positioning of the fluorine and sulfonate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5FNNaO2S |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
sodium;8-fluoroquinoline-5-sulfinate |
InChI |
InChI=1S/C9H6FNO2S.Na/c10-7-3-4-8(14(12)13)6-2-1-5-11-9(6)7;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
NUSKDDAXIZFAIK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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